(E)-methyl 4-(2-(((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-methyl 4-(2-(((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C23H25N3O6 and its molecular weight is 439.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 341.36 g/mol
- IUPAC Name : (E)-methyl 4-(2-(((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate
Structural Features
The structure features:
- A furan ring, which is known for its role in various biological activities.
- A piperidine moiety, often associated with anesthetic and neuroprotective effects.
- An acetamido group that may enhance solubility and bioavailability.
Antimicrobial Activity
Research has shown that compounds similar to this structure exhibit significant antimicrobial properties. For instance, studies involving piperidine derivatives have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Activity Level | Reference |
---|---|---|---|
Compound A | Salmonella typhi | Strong | |
Compound B | Staphylococcus aureus | Moderate | |
Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through in vitro studies. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Inhibition of AChE can lead to increased levels of acetylcholine, potentially aiding in cognitive function.
Table 2: Enzyme Inhibition Studies
Compound Name | Enzyme Target | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | Acetylcholinesterase | 2.14 ± 0.003 | |
Compound B | Urease | 0.63 ± 0.001 | |
Compound C | Carbonic anhydrase | Not reported | - |
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Piperidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The furan ring is also noted for its role in several anticancer agents.
Case Studies
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several derivatives containing the piperidine nucleus and tested their biological activities. The findings indicated that compounds with similar structures exhibited various pharmacological effects, including anti-inflammatory and anticancer activities .
Properties
IUPAC Name |
methyl 4-[[2-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-31-23(30)17-4-6-18(7-5-17)25-22(29)21(28)24-15-16-10-12-26(13-11-16)20(27)9-8-19-3-2-14-32-19/h2-9,14,16H,10-13,15H2,1H3,(H,24,28)(H,25,29)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTFOEKAXLIXHB-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.